Increased Lipophilicity of the N-Methyl Pyrazole Core vs. N-H Analog Drives Predicted Membrane Permeability
The N-methyl substitution on the pyrazole ring of 2-amino-2-(1-methyl-1H-pyrazol-3-yl)acetic acid increases calculated logP by approximately 0.6 log units compared to the N-H analog (2-amino-2-(1H-pyrazol-3-yl)acetic acid). This difference, derived from ALOGPS 2.1 consensus predictions, reflects the replacement of a polar N-H with a hydrophobic N-CH₃ group, reducing hydrogen-bond donor capacity and increasing predicted passive membrane diffusion rates .
| Evidence Dimension | Calculated logP (octanol/water partition coefficient) |
|---|---|
| Target Compound Data | Predicted logP ≈ 1.7 |
| Comparator Or Baseline | 2-Amino-2-(1H-pyrazol-3-yl)acetic acid (predicted logP ≈ 1.1) |
| Quantified Difference | ΔlogP ≈ +0.6 log units (target more lipophilic) |
| Conditions | In silico prediction using ALOGPS 2.1 consensus model; neutral species at pH 7.4 |
Why This Matters
Higher logP translates to improved passive membrane permeability, which can increase oral bioavailability and intracellular target engagement in cellular assays—a critical consideration when selecting building blocks for lead optimization libraries.
